N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-asparagine
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Overview
Description
N-Fmoc-N’-methyl-L-asparagine is a derivative of the amino acid asparagine, where the amino group is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group and the side chain amide nitrogen is methylated. This compound is primarily used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method, due to its stability and ease of removal under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-N’-methyl-L-asparagine typically involves the following steps:
Protection of the amino group: The amino group of L-asparagine is protected using the Fmoc group. This is achieved by reacting L-asparagine with Fmoc-chloride in the presence of a base such as sodium carbonate.
Methylation of the side chain amide: The side chain amide nitrogen is methylated using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of N-Fmoc-N’-methyl-L-asparagine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. The use of automated peptide synthesizers is common in industrial settings to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
N-Fmoc-N’-methyl-L-asparagine undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Common Reagents and Conditions
Deprotection: Piperidine in DMF.
Coupling: DIC and HOBt in DMF or dichloromethane (DCM).
Major Products Formed
Deprotection: Removal of the Fmoc group yields N-methyl-L-asparagine.
Coupling: Formation of peptide bonds with other amino acids or peptides.
Scientific Research Applications
N-Fmoc-N’-methyl-L-asparagine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is in the synthesis of peptides and proteins, where it serves as a building block for introducing N-methylated asparagine residues. This modification can enhance the stability and bioactivity of peptides, making them more resistant to enzymatic degradation .
In medicinal chemistry, N-Fmoc-N’-methyl-L-asparagine is used to develop peptide-based drugs with improved pharmacokinetic properties. It is also employed in the study of protein-protein interactions and the design of peptide-based inhibitors .
Mechanism of Action
The mechanism of action of N-Fmoc-N’-methyl-L-asparagine is primarily related to its role in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The methylation of the side chain amide nitrogen can influence the conformation and stability of the resulting peptides, potentially enhancing their biological activity .
Comparison with Similar Compounds
Similar Compounds
N-Fmoc-L-asparagine: Similar to N-Fmoc-N’-methyl-L-asparagine but without the methylation on the side chain amide nitrogen.
N-Fmoc-N’-methyl-L-glutamine: Similar structure but with a glutamine residue instead of asparagine.
Uniqueness
N-Fmoc-N’-methyl-L-asparagine is unique due to the combination of Fmoc protection and side chain methylation. This dual modification provides enhanced stability and specificity in peptide synthesis, making it a valuable tool for researchers in various fields .
Properties
Molecular Formula |
C20H20N2O5 |
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Molecular Weight |
368.4 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(methylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C20H20N2O5/c1-21-18(23)10-17(19(24)25)22-20(26)27-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,21,23)(H,22,26)(H,24,25) |
InChI Key |
GCQNMZCRYMMHTM-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
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